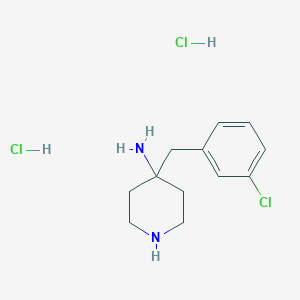

4-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

4-[(3-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.2ClH/c13-11-3-1-2-10(8-11)9-12(14)4-6-15-7-5-12;;/h1-3,8,15H,4-7,9,14H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCJMIWHJSUJPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC(=CC=C2)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3-chlorobenzyl chloride with piperidin-4-amine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

Oxidation: N-oxides of 4-(3-Chlorobenzyl)piperidin-4-amine.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride serves as a building block for synthesizing various organic compounds and pharmaceuticals. Its structural characteristics allow it to participate in multiple chemical reactions, including oxidation, reduction, and substitution .

Biology

The compound is studied for its potential biological activities , particularly its interactions with cellular processes. Key areas of research include:

- Antibacterial Activity : The compound exhibits significant antibacterial properties against pathogens like Mycobacterium tuberculosis. A study reported a Minimum Inhibitory Concentration (MIC) of 6.3 µM against this bacterium .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| 4-(3-Chlorobenzyl)piperidin-4-amine | 6.3 | Mycobacterium tuberculosis |

| 4PP-1 (analog) | 6.3 | Mycobacterium tuberculosis |

| 4PP-2 (modified) | 2.0 | Mycobacterium tuberculosis |

- Antifungal Activity : The compound also shows antifungal properties, with a reported inhibition percentage of 75% against Candida albicans .

| Compound | Inhibition (%) | Target Fungi |

|---|---|---|

| 4-(3-Chlorobenzyl)piperidin-4-amine | 75 | Candida albicans |

| Piperidine derivative A | 80 | Aspergillus niger |

- Anticancer Activity : Research indicates that this compound can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values of 10 µM and 15 µM respectively .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

Medicine

In medical research, the compound is investigated for its potential therapeutic applications in treating neurological disorders and cancers. Its mechanism of action may involve modulation of specific signaling pathways linked to cell proliferation and survival .

Case Study 1: Tuberculosis Treatment

A high-throughput screening study identified several piperidine derivatives as potent inhibitors of Mycobacterium tuberculosis, highlighting the therapeutic potential of such compounds in treating resistant strains .

Case Study 2: Cancer Cell Line Evaluation

A recent investigation into the cytotoxicity of piperidine derivatives revealed that those with electron-withdrawing groups exhibited enhanced activity against cancer cell lines, suggesting that structural optimization could lead to more effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Position on the Benzyl Group

4-(4-Chlorobenzyl)piperidin-4-amine Dihydrochloride

- Structure : Chlorine at the para position of the benzyl group.

- Molecular Weight : 297.65 (dihydrochloride).

- In a study on pyrrolo[2,3-d]pyrimidinyl derivatives, the 4-chlorobenzyl analog exhibited higher selectivity for kinase targets than the 3-chloro variant, suggesting positional effects on receptor interaction.

1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride

- Structure: Nitro group (-NO₂) replaces chlorine at the meta position.

- Properties :

Modifications to the Amine Group

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine Hydrochloride

- Structure : Methyl group added to the amine nitrogen (tertiary amine).

- Molecular Weight : 275.22 (hydrochloride).

- Key Differences :

1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine Dihydrochloride (DDO-02003)

Halogen Substitution Variations

N-(5-Fluoro-2-methylbenzyl)piperidin-4-amine Dihydrochloride

- Structure : Fluorine and methyl groups on the benzyl ring.

- Properties: Fluorine’s electronegativity enhances dipole interactions with target proteins, improving binding affinity.

Physicochemical and Pharmacological Data

Table 1: Key Properties of Selected Analogs

Biological Activity

4-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structural characteristics.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 3-chlorobenzyl group. Its chemical formula is C13H16ClN·2HCl, and it has a molecular weight of approximately 277.2 g/mol. The presence of the chlorine atom is significant as it can influence the compound's reactivity and biological interactions.

Antibacterial Activity

Research indicates that piperidine derivatives, including this compound, exhibit notable antibacterial properties. A study evaluated various piperidine derivatives against Gram-positive and Gram-negative bacterial strains. The results demonstrated that modifications on the piperidine ring significantly affected antibacterial activity, with electron-withdrawing groups enhancing efficacy against certain bacterial species .

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. The presence of specific substituents on the piperidine ring enhances its interaction with fungal cell membranes, leading to increased efficacy against common fungal pathogens .

Table 2: Antifungal Activity

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound is also under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's ability to inhibit cell proliferation has been observed in various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Table 3: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with various molecular targets within cells, including enzymes and receptors involved in signal transduction pathways. For instance, its antibacterial action may involve inhibition of bacterial cell wall synthesis or interference with protein synthesis mechanisms .

Case Studies

- Study on Antibacterial Efficacy : A comparative study involving multiple piperidine derivatives highlighted that those with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This study provided insight into the structure-activity relationship crucial for developing more effective antimicrobial agents .

- Antifungal Investigation : In vitro studies demonstrated that the compound effectively inhibited the growth of Candida albicans at low concentrations, suggesting its potential use in treating fungal infections resistant to conventional therapies .

- Cancer Cell Line Analysis : A recent investigation into the effects of this compound on cancer cell lines revealed significant cytotoxicity, warranting further exploration into its potential as an anticancer drug .

Q & A

Q. Basic

- NMR spectroscopy : Confirms substitution patterns (e.g., benzyl group position) via aromatic proton shifts (δ 7.2–7.4 ppm) and piperidine ring conformation .

- Mass spectrometry (MS) : Validates molecular weight (308.20 g/mol for free base; 380.66 g/mol for dihydrochloride) .

- HPLC : Quantifies purity (>98% for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .

What biological targets or mechanisms are associated with this compound?

Q. Advanced

- Enzyme inhibition : Structurally analogous piperidine derivatives inhibit semicarbazide-sensitive amine oxidase (SSAO) , a regulator of leukocyte migration and vascular adhesion .

- Cytotoxic activity : Mannich base derivatives (e.g., 1-aryl-3-phenethylamino-1-propanone hydrochlorides) show cytotoxicity via apoptosis induction in cancer cell lines .

- Receptor modulation : The 3-chlorobenzyl group may enhance affinity for G protein-coupled receptors (GPCRs) due to lipophilic interactions .

How do structural modifications influence pharmacological activity?

Q. Advanced

- Substituent effects : Replacing the 3-chloro group with nitro or methoxy groups alters enzyme inhibition potency (e.g., IC₅₀ shifts from µM to nM ranges in SSAO assays) .

- Salt form : Dihydrochloride salts improve aqueous solubility (critical for in vivo studies) compared to free bases .

- Alkyl chain length : Extending the piperidine N-alkyl chain enhances blood-brain barrier penetration in neuroactive analogs .

How should researchers resolve contradictions in biological activity data?

Q. Advanced

- Dose-response validation : Reproduce assays across multiple cell lines (e.g., HEK293, HeLa) to exclude cell-specific artifacts .

- Off-target screening : Use kinase profiling panels to identify non-specific binding .

- Metabolite analysis : LC-MS/MS detects degradation products that may confound activity readings .

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during salt formation .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

How can ecological risks be assessed given limited ecotoxicity data?

Q. Advanced

- Read-across models : Use data from structurally similar amines (e.g., benzylpiperidines) to predict biodegradation and aquatic toxicity .

- Microtox assays : Test bacterial luminescence inhibition (e.g., Vibrio fischeri) as a proxy for acute toxicity .

- Soil adsorption studies : Measure log Koc to evaluate mobility and groundwater contamination risks .

What regulatory guidelines apply to its use in preclinical studies?

Q. Basic

- GHS compliance : While not classified under GHS, follow OSHA Hazard Communication Standard (29 CFR 1910) for labeling .

- IATA transport : Package as "Not Restricted" for air shipping if purity exceeds 95% .

- Waste disposal : Neutralize with sodium bicarbonate before incineration to comply with EPA guidelines .

What are key knowledge gaps and future research priorities?

Q. Advanced

- Target identification : Use CRISPR-Cas9 screens to map novel enzyme/receptor interactions .

- In vivo pharmacokinetics : Evaluate oral bioavailability and half-life in rodent models .

- Metabolic stability : Assess CYP450-mediated oxidation using liver microsomes .

- Synergistic combinations : Screen with FDA-approved drugs (e.g., kinase inhibitors) for additive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.